Cas no 1708445-62-8 (3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine)

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 化学的及び物理的性質
名前と識別子
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- 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine
- Benzenamine, 3-[3-(ethylsulfonyl)-1H-pyrrol-2-yl]-
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- インチ: 1S/C12H14N2O2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2,13H2,1H3
- InChIKey: PXKVOIOGVBCCSA-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC(C2=C(S(CC)(=O)=O)C=CN2)=C1
3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510115-1g |
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline |
1708445-62-8 | 97% | 1g |
$*** | 2023-03-30 |
3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamineに関する追加情報
3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine: A Comprehensive Overview
3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine is a compound with the CAS number 1708445-62-8, representing a unique structure that combines aromatic and heterocyclic components. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential applications in drug development and material science. The molecule consists of a phenylamine group attached to a pyrrole ring, which is further substituted with an ethanesulfonyl group. This combination of functional groups imparts the compound with distinctive chemical properties, making it a subject of interest for researchers exploring novel chemical entities.
The synthesis of 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine involves a series of carefully designed reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and enhancing purity. The compound's structure is particularly notable for its aromatic stability and the presence of electron-withdrawing groups, which influence its reactivity in various chemical transformations.
One of the most promising applications of 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in the development of anti-inflammatory agents, where the compound's ability to modulate specific enzyme activities has shown promise. Additionally, studies have highlighted its potential as an intermediate in the synthesis of advanced materials, such as conductive polymers, due to its conjugated π-system.
Recent studies have also focused on the environmental impact of 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine and its degradation pathways. Understanding its biodegradability is crucial for assessing its safety in industrial and pharmaceutical applications. Findings suggest that under certain conditions, the compound undergoes hydrolysis, leading to the formation of less complex byproducts that are more readily metabolized by microorganisms.
In conclusion, 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine (CAS No: 1708445-62-8) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application research, positions it as a valuable tool for scientists seeking innovative solutions in drug discovery and material innovation.
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